N-(1H-indol-5-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(1H-indol-5-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(21-14-7-8-16-13(12-14)9-10-20-16)6-3-11-22-19(24)15-4-1-2-5-17(15)25-22/h1-2,4-5,7-10,12,20H,3,6,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPCWCFLEXQDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1H-indol-5-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
Synthesis of this compound
The synthesis typically involves the condensation of indole derivatives with benzothiazole moieties. The process can be optimized using various methods such as microwave-assisted synthesis or ultrasound irradiation, which enhance yields and reduce reaction times. For example, ultrasound-assisted methods have been shown to facilitate the efficient formation of indole derivatives with high purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. In one study, derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.56 to 12.50 μM against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 5b | 0.56 | Bacillus cereus |
| 5g | 4.17 | E. coli |
| 4h | 1.99 | S. aureus |
Antifungal Activity
In addition to antibacterial effects, these compounds have shown antifungal activity superior to standard antifungal agents like ketoconazole. The antifungal efficacy was evaluated against multiple species, revealing that the synthesized compounds inhibited fungal growth effectively .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation significantly. For instance, certain derivatives were tested against human cancer cell lines such as HeLa and HepG2, demonstrating IC50 values in the low micromolar range .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Compounds containing indole and benzothiazole moieties often act as enzyme inhibitors, affecting pathways critical for bacterial survival and cancer cell proliferation.
- Biofilm Disruption : Some derivatives have been shown to inhibit biofilm formation in bacteria, a key factor in chronic infections .
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death through various signaling mechanisms .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Activity : A recent study synthesized a series of derivatives and tested their activity against multiple bacterial strains. The most active compound exhibited an MIC comparable to established antibiotics, indicating its potential as a lead compound for further development .
- Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that specific derivatives not only inhibited proliferation but also induced apoptosis more effectively than traditional chemotherapeutics .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-(1H-indol-5-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide. For instance, derivatives of indole and benzothiazole have shown promising results against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several indole-benzothiazole derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 37.9 to 113.8 μM, indicating significant antibacterial effects compared to traditional antibiotics like ampicillin .
| Compound | MIC (μM) | MBC (μM) |
|---|---|---|
| N-(indol-5-yl)-4-(3-oxo-benzothiazole) | 37.9 - 113.8 | 57.8 - 118.3 |
| Ampicillin | 248 - 372 | 372 - 1240 |
| Streptomycin | 43 - 172 | Not bactericidal |
Anti-Cancer Properties
The compound exhibits potential anti-cancer properties through its interaction with cellular pathways involved in cancer progression. Research indicates that derivatives of indole and benzothiazole can induce apoptosis in cancer cells.
Other Biological Activities
In addition to antimicrobial and anti-cancer activities, this compound has been investigated for other biological effects:
Antioxidant Activity
Research has demonstrated that this compound may possess antioxidant properties, which can protect cells from oxidative stress and contribute to overall cellular health.
Anti-inflammatory Effects
Some studies suggest that derivatives may also exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine release.
Comparison with Similar Compounds
Key Structural Features
The target compound’s primary distinguishing features include:
- Benzothiazolone ring : A fused heterocycle with a ketone group, influencing electronic properties and stability.
- Butanamide linker : Provides conformational flexibility and modulates solubility.
Comparisons are drawn from compounds in the provided evidence, focusing on heterocyclic cores, substituents, and functional groups.
Data Table: Comparative Analysis
Thermal Stability
Spectral Signatures
- IR Spectroscopy : All compounds show characteristic C=O stretches (1600–1720 cm⁻¹), with dual peaks in 8a–c (amide/ester) . The target’s benzothiazolone C=O is expected near 1700 cm⁻¹, similar to 8a’s acetyl group.
- NMR : Aromatic proton regions (δ 7.3–8.4) dominate in analogs, with substituent-specific shifts (e.g., ethyl esters in 8b at δ 1.36) . The target’s indole protons would likely resonate at δ 6.5–7.4.
Functional Group Impact on Bioactivity
Benzothiazolone vs. Thiadiazole/Oxadiazole
Indole Positional Isomerism
- The 5-position indole in the target vs.
Research Implications and Limitations
- Advantages of Target Compound : The benzothiazolone-indole scaffold may balance stability and bioactivity, distinct from thiadiazole-based analogs.
- Limitations : Lack of pharmacological data for the target compound precludes direct efficacy comparisons. Further studies on solubility, bioavailability, and in vitro activity are needed.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1H-indol-5-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide, and how can reaction yields be optimized?
- Methodology :
- Stepwise coupling : React 5-aminoindole with a pre-functionalized 3-oxo-1,2-benzothiazole derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM. Monitor reaction progress via TLC or HPLC .
- Intermediate purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Recrystallization from ethanol-DMF mixtures improves purity .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of indole to benzothiazole) and reaction temperature (35–50°C for 8–12 hours) to minimize side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Key techniques :
- NMR spectroscopy : Confirm indole NH (δ 10–12 ppm) and benzothiazolone carbonyl (δ 165–170 ppm) via H and C NMR .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) with <3 ppm mass error .
- HPLC : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening strategies :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates in microplate assays (IC determination) .
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- SAR approaches :
- Substituent variation : Synthesize analogs with halogen (Cl, Br) or methoxy groups on the indole or benzothiazolone rings to modulate lipophilicity and target binding .
- Linker modification : Replace the butanamide chain with shorter (propanamide) or rigid (aryl) linkers to evaluate conformational effects on activity .
- Biological evaluation : Compare IC values across analogs in enzyme assays and correlate with computational docking (e.g., AutoDock Vina) to identify key binding residues .
Q. How should contradictory data from biological assays (e.g., varying IC values across studies) be resolved?
- Troubleshooting steps :
- Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations. Include internal controls (e.g., staurosporine for kinase assays) .
- Compound stability : Assess degradation via LC-MS under assay conditions (e.g., DMSO stock solutions stored at −20°C for ≤1 week) .
- Statistical validation : Perform triplicate experiments with ANOVA analysis to confirm reproducibility. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence) .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile?
- ADME optimization :
- Solubility : Introduce polar groups (e.g., -OH, -SOH) or formulate as nanocrystals using wet milling .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., CYP3A4-mediated oxidation). Stabilize via deuteration or fluorination .
- Permeability : Use Caco-2 cell monolayers to assess passive diffusion. Enhance via prodrug strategies (e.g., esterification of carboxylic acids) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
